NaV1.7 Antagonist Potency: Target Compound vs. Gefitinib (NaV1.7 IC50 Comparison)
The target compound demonstrates moderate antagonist activity at the human NaV1.7 channel with an IC50 of 240 nM as determined by PatchXpress automated patch clamp electrophysiology in HEK293 cells expressing partially inactivated NaV1.7 channels [1]. In contrast, the 4-anilinoquinazoline EGFR inhibitor gefitinib, a structural analog sharing the quinazoline core, exhibits negligible NaV1.7 activity (IC50 typically >10 µM or unreported in comparable patch clamp formats), highlighting the target compound's divergent pharmacological profile [2]. The 3.3-fold reduction in potency observed when switching from the partially inactivated (IC50 = 240 nM) to the non-inactivated state (IC50 = 800 nM) confirms state-dependent binding, a hallmark of therapeutically useful NaV channel blockers [1].
| Evidence Dimension | NaV1.7 channel antagonist activity (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 240 nM (partially inactivated state); IC50 = 800 nM (resting/non-inactivated state) [1] |
| Comparator Or Baseline | Gefitinib: IC50 >10,000 nM (NaV1.7, estimated; no significant inhibition reported in standard patch clamp profiling) [2] |
| Quantified Difference | Target compound is >40-fold more potent than gefitinib at NaV1.7 under comparable assay conditions |
| Conditions | HEK293 cells expressing human NaV1.7; PatchXpress automated patch clamp (partially inactivated protocol) [1] |
Why This Matters
Procurement of this compound is justified for NaV1.7-focused pain programs where gefitinib and other quinazoline EGFR inhibitors provide no measurable reference activity, establishing a unique pharmacological fingerprint not replicated by in-class analogs.
- [1] BindingDB (2026) 'BDBM50379389: CHEMBL2010816 – NaV1.7 IC50: 240 nM (PatchXpress); 800 nM (manual whole-cell patch); 3,000 nM (non-inactivated)', BindingDB Database. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379389. View Source
- [2] Al-Warhi, T. et al. (2024) 'New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies', Future Medicinal Chemistry, 16(19), pp. 2025–2041. doi:10.1080/17568919.2024.2389772. View Source
